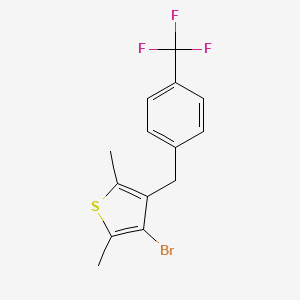
3-Bromo-2,5-dimethyl-4-(4-(trifluoromethyl)benzyl)thiophene
Cat. No. B8809780
Key on ui cas rn:
1006037-07-5
M. Wt: 349.21 g/mol
InChI Key: RGKPFGBQAHLPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08969394B2
Procedure details


To a solution of (4-bromo-2,5-dimethyl-3-thienyl)[4-(trifluoromethyl)phenyl]methanol (74.0 g, 200 mmol) Example 11, Step 2 and triethylsilane (130 mL, 800 mmol) in 500 mL of dichloromethane at 0° C. under nitrogen is added trifluoroacetic acid (155 mL, 2.00 mol) such as to maintain an internal temperature between 1 and 4.5° C. Most of the volatiles are removed under reduced pressure and the resulting solution poured onto ether (1 L) and a mixture of sat. aq. sodium bicarbonate and water (500 mL). The phases are separated. The organic layer is washed with brine (200 mL), dried over magnesium sulphate and concentrated under reduced pressure. The residue is diluted and concentrated twice from toluene (300 mL). The residue is split in two equal parts, diluted with hexanes (each part with 30 mL) and each part is applied onto 330 g silica gel columns for purification with Combi Flash chromatography system (100% hexanes for 5 minutes then going to 5% ethyl acetate/95% hexanes over 21 minutes to afford the desired product as a colorless liquid.
Name
(4-bromo-2,5-dimethyl-3-thienyl)[4-(trifluoromethyl)phenyl]methanol
Quantity
74 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH:9]([C:11]2[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=2)O)=[C:4]([CH3:8])[S:5][C:6]=1[CH3:7].C([SiH](CC)CC)C.FC(F)(F)C(O)=O>ClCCl>[Br:1][C:2]1[C:3]([CH2:9][C:11]2[CH:12]=[CH:13][C:14]([C:17]([F:19])([F:18])[F:20])=[CH:15][CH:16]=2)=[C:4]([CH3:8])[S:5][C:6]=1[CH3:7]
|
Inputs


Step One
|
Name
|
(4-bromo-2,5-dimethyl-3-thienyl)[4-(trifluoromethyl)phenyl]methanol
|
|
Quantity
|
74 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(SC1C)C)C(O)C1=CC=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)[SiH](CC)CC
|
|
Name
|
|
|
Quantity
|
155 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain an internal temperature between 1 and 4.5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the volatiles are removed under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the resulting solution poured onto ether (1 L)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of sat. aq. sodium bicarbonate and water (500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with brine (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is diluted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated twice from toluene (300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is split in two equal parts
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with hexanes (each part with 30 mL) and each part
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is applied onto 330 g silica gel columns for purification with Combi Flash chromatography system (100% hexanes for 5 minutes
|
|
Duration
|
5 min
|
Outcomes


Product
Details
Reaction Time |
21 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(SC(=C1CC1=CC=C(C=C1)C(F)(F)F)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

